8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide
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Overview
Description
8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide is a chemical compound with the molecular formula C12H9ClN2O2S. It is also known by its synonym, 8-Chloro-4H-thieno3,2-cbenzopyran-2-carboxylic acid hydrazide
Preparation Methods
The synthesis of 8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide typically involves the reaction of 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions . The product is then purified by recrystallization or other suitable methods.
Chemical Reactions Analysis
8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide can be compared with other similar compounds, such as:
8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide: This compound has a methyl group instead of a chloro group, which may result in different biological activities and properties.
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid:
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate: This ester derivative may have different solubility and stability properties compared to the carbohydrazide.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9ClN2O2S |
---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
8-chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-7-1-2-9-8(4-7)11-6(5-17-9)3-10(18-11)12(16)15-14/h1-4H,5,14H2,(H,15,16) |
InChI Key |
BZFTWEUAQWKJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C(=O)NN |
Origin of Product |
United States |
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